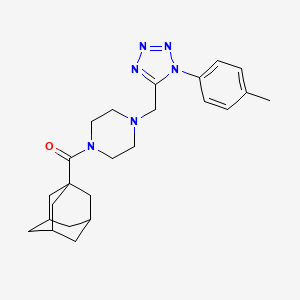
(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N6O and its molecular weight is 420.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates an adamantane scaffold, a piperazine ring, and a tetrazole moiety. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the biological activities observed in various studies, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Adamantane Core : A polycyclic hydrocarbon known for its stability and ability to interact with biological membranes.
- Piperazine Ring : Often associated with pharmacological activity due to its ability to act as a neurotransmitter modulator.
- Tetrazole Group : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Activity
Research has shown that derivatives of compounds featuring piperazine and tetrazole moieties exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds structurally related to the target compound demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| (3R,5R,7R)-adamantan derivative | Strong | Limited |
| Tetrazole derivatives | Moderate | Weak |
2. Anti-inflammatory Properties
The presence of the tetrazole group is linked to anti-inflammatory effects. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines.
- Case Study : A study on piperazine derivatives showed a reduction in TNF-alpha levels in macrophage cultures, suggesting potential use in inflammatory conditions .
3. Neuropharmacological Effects
The piperazine component is often associated with neuroactive properties:
- Mechanism of Action : Compounds containing piperazine have been noted to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects .
| Activity Type | Observed Effects |
|---|---|
| Anxiolytic | Reduced anxiety in animal models |
| Antidepressant | Increased serotonin levels |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Screening : A library of piperazine derivatives was synthesized and screened for biological activity. The results indicated that modifications on the piperazine ring significantly influenced antimicrobial efficacy .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions of the compound with targets involved in inflammation and microbial resistance mechanisms .
Properties
IUPAC Name |
1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O/c1-17-2-4-21(5-3-17)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYAKBPVHMUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














